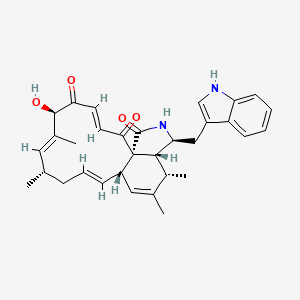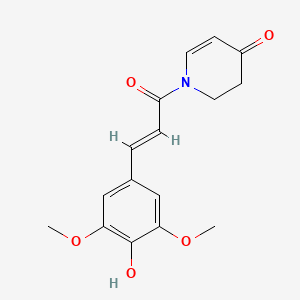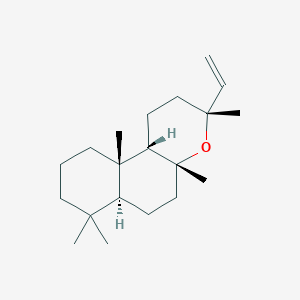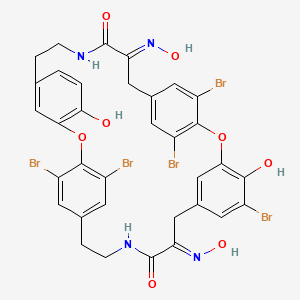![molecular formula C19H22N2O2 B1254370 4-[(3R,5S,6S,8S)-3-乙基-4-氧杂-1-氮杂三环[4.4.0.03,8]癸-5-基]喹啉-6-醇 CAS No. 253430-48-7](/img/structure/B1254370.png)
4-[(3R,5S,6S,8S)-3-乙基-4-氧杂-1-氮杂三环[4.4.0.03,8]癸-5-基]喹啉-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol" belongs to a class of organic molecules that are of interest due to their complex structure and potential for various applications in chemical and pharmaceutical research. Although the specific compound's detailed studies are not directly found, related research on quinolin-ol derivatives and their synthesis, properties, and applications provides valuable insights.
Synthesis Analysis
The synthesis of quinolin-ol derivatives typically involves multi-step reactions including cyclization, condensation, and functionalization processes. For example, cyclization of ketone oximes can yield quinolin-8-ols regioselectively, indicating the importance of precursor selection and reaction conditions in achieving the desired quinolin-ol derivative (Uchiyama et al., 1998).
Molecular Structure Analysis
Molecular structure and conformation are crucial for the chemical reactivity and properties of quinolin-ol derivatives. Spectroscopic methods, including NMR and X-ray diffraction, are often employed to determine the structure and confirm the synthesis of new compounds. For instance, detailed spectroscopic characterization of heterocyclic aromatic compounds can elucidate their molecular structure and reactivity (Saidj et al., 2022).
Chemical Reactions and Properties
Quinolin-ol derivatives engage in various chemical reactions, including tautomerism, which can influence their chemical and biological properties. The study of these reactions, such as the formation of azo and sulfonated pyrimido[4,5-b]quinoline derivatives, highlights the compound's reactivity and potential for creating diverse chemical entities (Gholami et al., 2020).
科学研究应用
合成和表征
合成技术:一项研究详细介绍了通过迈克尔加成合成相关化合物,然后进行各种还原和水解过程。这突出了该化合物的复杂合成途径和进行多样化化学修饰的潜力 (菲舍尔、奥本海默和科恩,1975 年)。
光谱表征:对具有相似结构的化合物进行的研究包括对其光谱性质的研究,这对于了解其化学行为和潜在应用至关重要 (鲁夫查希和吉拉尼,2012 年)。
生物活性
抗菌特性:多项研究合成了衍生物并评估了它们的抗菌活性。这些发现表明在开发新的抗菌剂中具有潜在的应用 (霍拉等人,2005 年);(拉贾伦达等人,2010 年)。
抗结核活性:一种相关化合物在抗结核活性方面显示出有希望的结果,表明在治疗结核病方面具有潜在的医学应用 (奥梅尔科夫、费多罗夫和斯捷潘诺夫,2019 年)。
光伏和电子特性
光伏应用:对类似化合物衍生物的研究探索了它们在光伏特性中的应用,表明在太阳能和电子设备中可能会有应用 (泽亚达、艾尔-纳哈斯和艾尔-沙班,2016 年)。
作用机制
Mode of Action
It has been suggested that it may catalyze the reactions of carbon nucleophiles . More research is needed to fully understand the interaction of Beta-Isocupreidine with its targets and the resulting changes.
Biochemical Pathways
It is known to be involved in the reactions of carbon nucleophiles
属性
IUPAC Name |
4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQUFCPWDEOND-TUCQFJRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes β-isocupreidine such an effective catalyst in asymmetric reactions like the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions?
A: β-Isocupreidine, or 4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol, functions as a bifunctional catalyst. This means it possesses two key features that enable its catalytic prowess: a basic quinuclidine nitrogen and a hydrogen bond donor in the form of a hydroxyl group. [, , ] This dual functionality allows β-isocupreidine to simultaneously activate both nucleophilic and electrophilic reactants during the reaction. For instance, in the aza-Morita-Baylis-Hillman reaction, it activates the nucleophilic vinyl ketone or acrylate via hydrogen bonding while simultaneously deprotonating the imine, facilitating their interaction and leading to the formation of chiral, enantioenriched products. [, ]
Q2: The provided research mentions that β-isocupreidine can sometimes lead to opposite enantioselectivity in similar reactions. How is that possible?
A: Interestingly, researchers have observed that seemingly small changes in the reaction conditions or substrate structures can lead to an inversion of enantioselectivity when using β-isocupreidine as a catalyst. [, , ] For example, in the aza-Morita-Baylis-Hillman reaction, the choice of imine substrate (aromatic vs. aliphatic) [] or the addition of achiral additives like β-naphthol [] can influence the spatial orientation of the reacting partners within the catalyst's chiral environment, ultimately dictating which enantiomer is formed preferentially. This remarkable sensitivity highlights the importance of carefully optimizing reaction conditions to achieve the desired stereochemical outcome.
Q3: Are there any specific structural modifications to β-isocupreidine that are known to enhance its catalytic activity or alter its enantioselectivity?
A: Yes, researchers have explored modifications to the β-isocupreidine scaffold to fine-tune its catalytic properties. For example, introducing an acylamino group at the C-6' position of β-isocupreidine was found to significantly enhance both the yield and enantioselectivity in the aza-Morita-Baylis-Hillman reaction with aliphatic α-amidosulfones as imine surrogates. [] This modification likely enhances the catalyst's ability to activate the imine substrate through additional hydrogen bonding interactions.
Q4: Beyond the Morita-Baylis-Hillman and aza-Morita-Baylis-Hillman reactions, are there other applications of β-isocupreidine in organic synthesis?
A: Absolutely! β-isocupreidine's utility extends beyond the Morita-Baylis-Hillman-type reactions. It has shown promise in catalyzing the asymmetric Baylis-Hillman reaction of aldehydes, including challenging substrates like chiral N-Boc-α-amino aldehydes. [] This reaction provides access to valuable chiral building blocks used in the synthesis of complex molecules, such as the phoslactomycin family of antibiotics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)

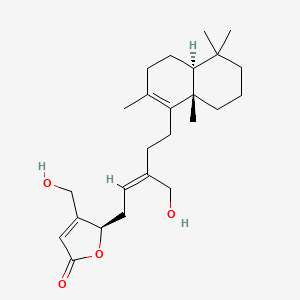


![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
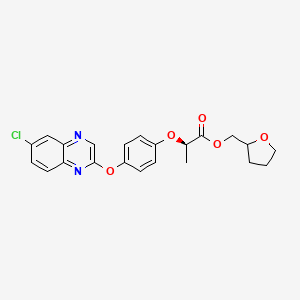
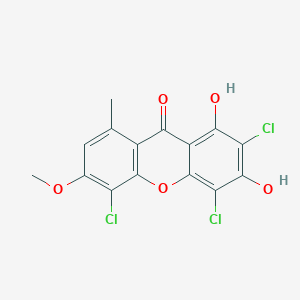
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
